5-Fluoro-2-pentylisoindole-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: One efficient method involves the reaction of maleimides or maleic anhydride with styrenes, forming two C–C bonds via consecutive activation of four C–H bonds . Another method includes the cobalt-catalyzed carbonylation of C(sp2)–H bonds with azodicarboxylate as the carbonyl source .
Industrial Production Methods: Industrial production of 5-Fluoro-2-pentylisoindole-1,3-dione may involve large-scale synthesis using similar methods as described above, with optimizations for yield and purity. The use of green chemistry principles, such as waste-free transformations and high atom economy, is also emphasized in industrial settings .
Chemical Reactions Analysis
Types of Reactions: 5-Fluoro-2-pentylisoindole-1,3-dione undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of the fluoro and pentyl groups, which can influence the reactivity of the compound.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like oxygen and reducing agents such as sodium borohydride. Substitution reactions often involve nucleophiles like amines or alcohols .
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield highly substituted isoindole-1,3-dione derivatives, while reduction reactions can produce partially reduced intermediates .
Scientific Research Applications
5-Fluoro-2-pentylisoindole-1,3-dione has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it is studied for its potential therapeutic properties, including anticancer and antimicrobial activities . In industry, it is used in the production of dyes, polymer additives, and photochromic materials .
Mechanism of Action
The mechanism of action of 5-Fluoro-2-pentylisoindole-1,3-dione involves its interaction with specific molecular targets and pathways. The fluoro group enhances its binding affinity to certain enzymes and receptors, while the pentyl group influences its solubility and bioavailability. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of cellular pathways .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to 5-Fluoro-2-pentylisoindole-1,3-dione include other isoindole-1,3-dione derivatives, such as 5-chloro-2-pentylisoindole-1,3-dione and 5-bromo-2-pentylisoindole-1,3-dione . These compounds share a similar core structure but differ in their substituents, which can influence their chemical properties and applications.
Uniqueness: The uniqueness of this compound lies in the presence of the fluoro group, which can significantly enhance its reactivity and biological activity compared to other similar compounds. This makes it a valuable compound for various scientific and industrial applications .
Properties
IUPAC Name |
5-fluoro-2-pentylisoindole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14FNO2/c1-2-3-4-7-15-12(16)10-6-5-9(14)8-11(10)13(15)17/h5-6,8H,2-4,7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLKBPDYZBAEUHI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN1C(=O)C2=C(C1=O)C=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14FNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.